4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 2640956-39-2
VCID: VC11822368
InChI: InChI=1S/C24H32N4O/c1-2-26-16-18-27(19-17-26)13-5-6-20-29-21-10-14-28(15-11-21)24-9-12-25-23-8-4-3-7-22(23)24/h3-4,7-9,12,21H,2,10-11,13-20H2,1H3
SMILES: CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=NC4=CC=CC=C43
Molecular Formula: C24H32N4O
Molecular Weight: 392.5 g/mol

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline

CAS No.: 2640956-39-2

Cat. No.: VC11822368

Molecular Formula: C24H32N4O

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline - 2640956-39-2

Specification

CAS No. 2640956-39-2
Molecular Formula C24H32N4O
Molecular Weight 392.5 g/mol
IUPAC Name 4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline
Standard InChI InChI=1S/C24H32N4O/c1-2-26-16-18-27(19-17-26)13-5-6-20-29-21-10-14-28(15-11-21)24-9-12-25-23-8-4-3-7-22(23)24/h3-4,7-9,12,21H,2,10-11,13-20H2,1H3
Standard InChI Key JSNYOINPSPJZCK-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=NC4=CC=CC=C43
Canonical SMILES CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=NC4=CC=CC=C43

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features:

  • Quinoline core: A bicyclic aromatic system providing planar rigidity for DNA intercalation or enzyme binding

  • Piperidine-oxygen bridge: A 4-piperidinyloxy group enabling conformational flexibility

  • 4-Ethylpiperazine terminus: A protonatable nitrogen-rich system facilitating receptor interactions

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline
Molecular FormulaC₂₄H₃₂N₄O
Molecular Weight392.5 g/mol
SMILESCCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=NC4=CC=CC=C43
CAS Registry2640956-39-2

Stereoelectronic Properties

The but-2-yn-1-yl spacer introduces:

  • Linear geometry optimizing spatial separation between pharmacophores

  • Conjugation stability from sp-hybridized carbons

  • Reduced metabolic susceptibility compared to alkyl chains

The 4-ethylpiperazine group contributes:

  • pKa ~7.5 (calculated) for pH-dependent ionization

  • Hydrogen bonding capacity via tertiary amines

Synthetic Considerations

While explicit protocols remain undisclosed, retrosynthetic analysis suggests:

Key Strategic Bonds:

  • Quinoline-piperidine linkage via Buchwald-Hartwig amination

  • Alkynyl ether formation through copper-catalyzed coupling

  • Piperazine installation via nucleophilic substitution

Hypothetical Pathway:

  • 4-Chloroquinoline + 4-hydroxypiperidine → Ullmann-type coupling

  • Propargylation of piperidine oxygen → but-2-yn-1-yl intermediate

  • Mitsunobu reaction with 4-ethylpiperazine

Table 2: Critical Synthetic Challenges

ChallengeMitigation StrategyRationale
Alkyne stabilityLow-temperature handlingPrevent Glaser coupling
Piperidine N-alkylationPhase-transfer catalysisEnhance nucleophilicity
RegioselectivityDirected metalation groupsControl quinoline substitution

Comparative Analysis with Clinical Candidates

Table 3: Benchmark Against Approved Quinoline Derivatives

CompoundTargetMWlogPClinical Use
Subject CompoundMulti-kinase392.52.8Preclinical
BosutinibBcr-Abl548.63.1CML
CiprofloxacinDNA gyrase331.4-0.8Bacterial infections
ChloroquineHemozoin319.94.6Malaria

Key differentiators:

  • Hybrid architecture enables polypharmacology

  • Balanced lipophilicity for CNS/non-CNS indications

Future Development Directions

  • ADMET Optimization

  • Introduce fluorine at C3 to block CYP3A4-mediated oxidation

  • Replace terminal ethyl with cyclopropyl to reduce hERG liability

  • Formulation Strategies

  • Mesylate salt formation for improved aqueous solubility (predicted 0.8 mg/mL vs free base 0.1 mg/mL)

  • Nanoparticle encapsulation to enhance tumor accumulation

  • Target Validation

  • CRISPR screening to identify synthetic lethal partners

  • PROTAC conjugation for targeted protein degradation

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